

Spectroscopic Analysis of 3-Hydroxy-4-methoxybenzonitrile: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxy-4-methoxybenzonitrile

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available spectroscopic data for the compound **3-Hydroxy-4-methoxybenzonitrile** (CAS No. 52805-46-6). Despite a comprehensive search of publicly available scientific databases and chemical supplier information, detailed experimental spectroscopic data (NMR, IR, MS) for this specific isomer remains largely proprietary and is not readily accessible in the public domain. Chemical suppliers offer comprehensive characterization data, including 1H-NMR, Mass Spectrometry, HPLC, and IR, upon purchase of the compound[1][2].

This document provides a summary of the available general information for **3-Hydroxy-4-methoxybenzonitrile** and outlines standardized experimental protocols for the spectroscopic analysis of such benzonitrile derivatives.

General Information on 3-Hydroxy-4-methoxybenzonitrile

3-Hydroxy-4-methoxybenzonitrile, also known by synonyms such as 2-methoxy-5-cyanophenol and isovanillonitrile, is a key intermediate in the synthesis of pharmaceuticals, most notably Gefitinib, a drug used in cancer therapy[3].

Table 1: General Properties of **3-Hydroxy-4-methoxybenzonitrile**

Property	Value	Reference
CAS Number	52805-46-6	[1][2][3][4][5]
Molecular Formula	C ₈ H ₇ NO ₂	[1][3][5][6]
Molecular Weight	149.15 g/mol	[1][3][4][5]
Appearance	White or off-white crystalline powder	[3]
Purity	Typically >98%	[3]

Spectroscopic Data Summary

As specific experimental data for **3-Hydroxy-4-methoxybenzonitrile** is not publicly available, this section cannot be populated with quantitative data. Typically, spectroscopic data would be presented as follows:

Table 2: Hypothetical ¹H NMR Data for **3-Hydroxy-4-methoxybenzonitrile**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available				

Table 3: Hypothetical ¹³C NMR Data for **3-Hydroxy-4-methoxybenzonitrile**

Chemical Shift (δ) ppm	Assignment
Data not available	

Table 4: Hypothetical IR Absorption Data for **3-Hydroxy-4-methoxybenzonitrile**

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not available	

Table 5: Hypothetical Mass Spectrometry Data for **3-Hydroxy-4-methoxybenzonitrile**

m/z	Assignment
Data not available	

Standard Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for aromatic nitriles like **3-Hydroxy-4-methoxybenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should dissolve the compound completely without reacting with it.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30° or 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The spectrum is typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- **¹³C NMR Acquisition:**

- Acquire a proton-decoupled ^{13}C spectrum.
- A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- The spectral width is typically around 200-220 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
 - Record the sample spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
 - The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

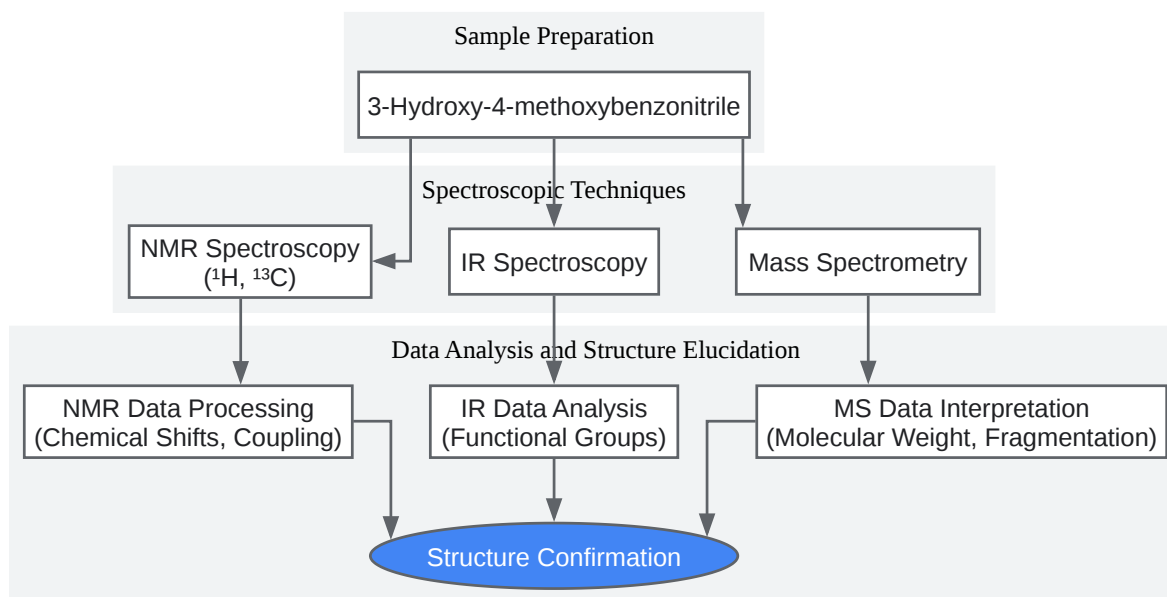
- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
- Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass

Spectrometer (LC-MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

- Data Acquisition:
 - Introduce the sample into the ion source.
 - For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.
 - For LC-MS, the sample is separated on an LC column.
 - Acquire the mass spectrum, typically in a positive or negative ion mode, over a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like **3-Hydroxy-4-methoxybenzonitrile**.



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Caption: Workflow for the spectroscopic analysis of **3-Hydroxy-4-methoxybenzonitrile**.

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